
(E)-6-hexyl-7-hydroxy-2-(2-(4-nitrobenzoyl)hydrazono)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the chromene ring system. The E configuration of the hydrazone group suggests that the molecule has some degree of planarity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of the hydrazone group, the hydroxy group, and the carboxamide group .Scientific Research Applications
Antimicrobial Activity
- Research has shown that derivatives of 2H-chromene-3-carboxamides exhibit antimicrobial properties. For instance, N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides demonstrated effectiveness against certain microbial strains (Ukhov et al., 2021).
- Similarly, various 2H-chromene derivatives, including compounds like (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, have been synthesized and found to possess antimicrobial activities (Čačić et al., 2006).
Synthesis and Structural Analysis
- The synthesis and crystal structure of related compounds, such as 6-Hexyl-7-hydroxy-3-(3-phenyl-1H-1,2,4-triazol-5-yl)-2H-chromen-2-one monohydrate, have been explored. This study involved heating N′-benzoyl-7-hydroxy-6-hexyl-2-oxo-2H-chromene-3-carbohydrazonamide, leading to the formation of a triazole derivative of a 3-substituted chromenone (Baumer et al., 2004).
Antibacterial and Antioxidant Properties
- A novel series of 4H-chromene-3-carboxamide derivatives synthesized under solvent-free conditions using cerium ammonium nitrate showed promising antibacterial and antioxidant activities. Some of these compounds demonstrated significant inhibition against Gram-positive and Gram-negative organisms, as well as strong antioxidant properties (Chitreddy & Shanmugam, 2017).
Fluorescent Probe Applications
- Nitro-3-carboxamide coumarin derivatives have been proposed as novel fluorescent chemosensors. These compounds can act as fluorescent probes for Cu(2+) ions, displaying selectivity over other metal ions in aqueous solutions (Bekhradnia et al., 2016).
Cytotoxic and Antioxidant Agents
- N-(Substituted phenyl)-2-(7-hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamides synthesized using ultrasound irradiation exhibited cytotoxic and antioxidant properties. Some of these compounds showed promising activity against various cancer cell lines and also demonstrated antioxidant activity in a DPPH free radical scavenging assay (Ali et al., 2021).
Other Applications
- Synthesis of other related chromene derivatives has been explored for various applications, including antibacterial effects and potential use as chemosensors, highlighting the versatility of this chemical structure in different fields of research (Behrami & Dobroshi, 2019).
properties
IUPAC Name |
(2E)-6-hexyl-7-hydroxy-2-[(4-nitrobenzoyl)hydrazinylidene]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O6/c1-2-3-4-5-6-15-11-16-12-18(21(24)29)23(33-20(16)13-19(15)28)26-25-22(30)14-7-9-17(10-8-14)27(31)32/h7-13,28H,2-6H2,1H3,(H2,24,29)(H,25,30)/b26-23+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIDCSJTKKHVDJ-WNAAXNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O2)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(/C(=N\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])/O2)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

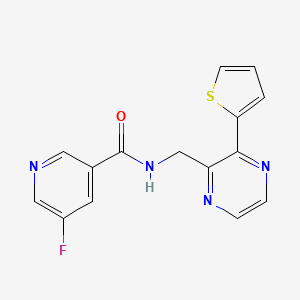
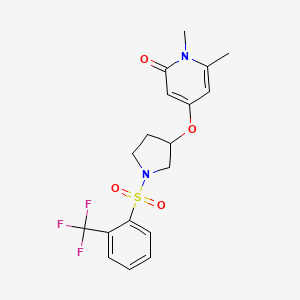
![N-(2-methoxybenzyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2466271.png)
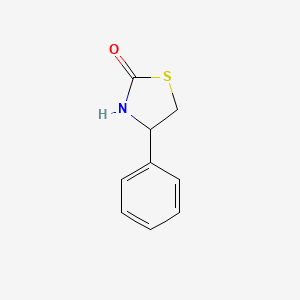
![2-(Benzylthio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2466274.png)
![N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2466275.png)
![4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]oxane-4-carboxylic acid](/img/structure/B2466277.png)
![(6-Isobutoxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2466278.png)
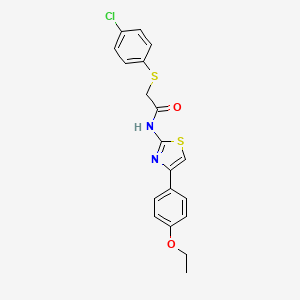
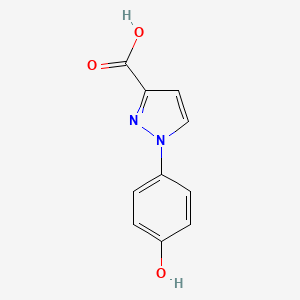
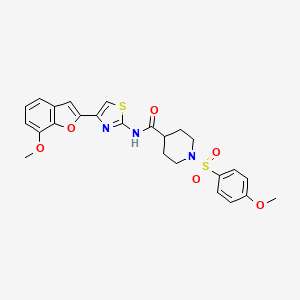
![Methyl 2-[cyanomethyl-[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]acetate](/img/structure/B2466288.png)
![(2,5-Dimethylphenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2466289.png)
![(Z)-ethyl 2-((4-chlorobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2466290.png)